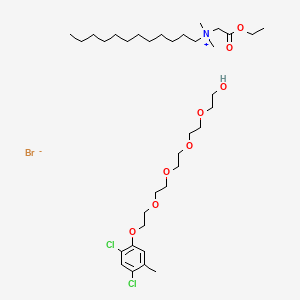![molecular formula C24H30BrPSi B14416778 Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide CAS No. 84673-68-7](/img/structure/B14416778.png)
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is a chemical compound with the molecular formula C27H34BrPSi. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide can be synthesized through the reaction of triphenylphosphine with 3-(trimethylsilyl)propyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce phosphine oxides or reduced phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways. The compound’s effects are mediated through its ability to participate in nucleophilic substitution and other chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but lacks the trimethylsilyl group.
Propyltriphenylphosphonium bromide: Another phosphonium salt with a different alkyl group.
Uniqueness
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
84673-68-7 |
|---|---|
Molekularformel |
C24H30BrPSi |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
triphenyl(3-trimethylsilylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C24H30PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FMJJSDFYPDRUKT-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


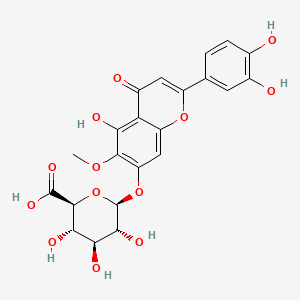
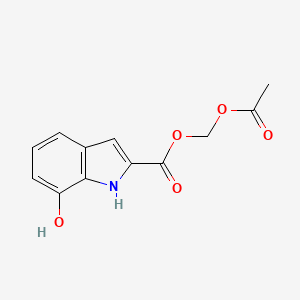
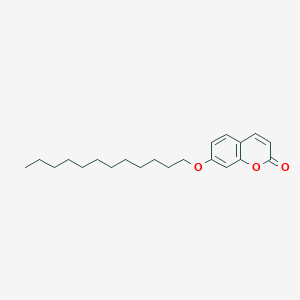
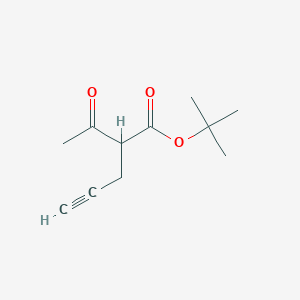
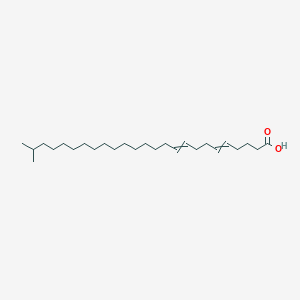
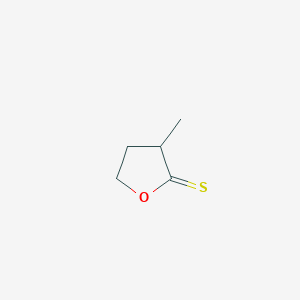
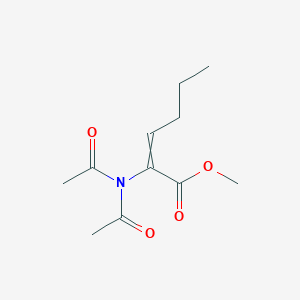
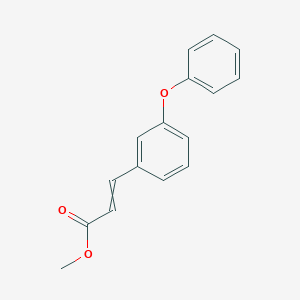
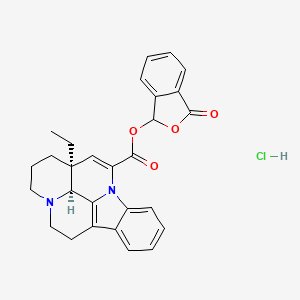
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)

